

# Application Notes: DiSulfo-Cy5 Alkyne for Fluorescence Microscopy

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## Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15141610

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## Introduction

**DiSulfo-Cy5 alkyne** is a highly water-soluble, far-red fluorescent probe designed for the specific labeling of biomolecules within complex biological samples.<sup>[1][2][3]</sup> Its core structure consists of the robust and photostable Cyanine5 (Cy5) fluorophore, modified with two sulfonate groups and a terminal alkyne moiety. The sulfonate groups impart excellent aqueous solubility, minimizing aggregation and non-specific binding, which is critical for high-contrast imaging.<sup>[1][3][4]</sup>

The terminal alkyne group enables covalent conjugation to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".<sup>[5][6]</sup> This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of the DiSulfo-Cy5 dye to proteins, nucleic acids, or glycans that have been metabolically, enzymatically, or chemically tagged with an azide group.<sup>[5][7]</sup> With its far-red emission, DiSulfo-Cy5 minimizes autofluorescence from biological specimens, making it an ideal tool for high-sensitivity applications including fluorescence microscopy, flow cytometry, and in vivo imaging.<sup>[8][9][10]</sup>

## Technical Specifications

The physicochemical and spectral properties of **DiSulfo-Cy5 alkyne** are summarized below. These characteristics make it compatible with standard laser lines (e.g., 633 nm, 647 nm) and

filter sets for Cy5 or Alexa Fluor® 647.[\[2\]](#)[\[8\]](#)[\[10\]](#)

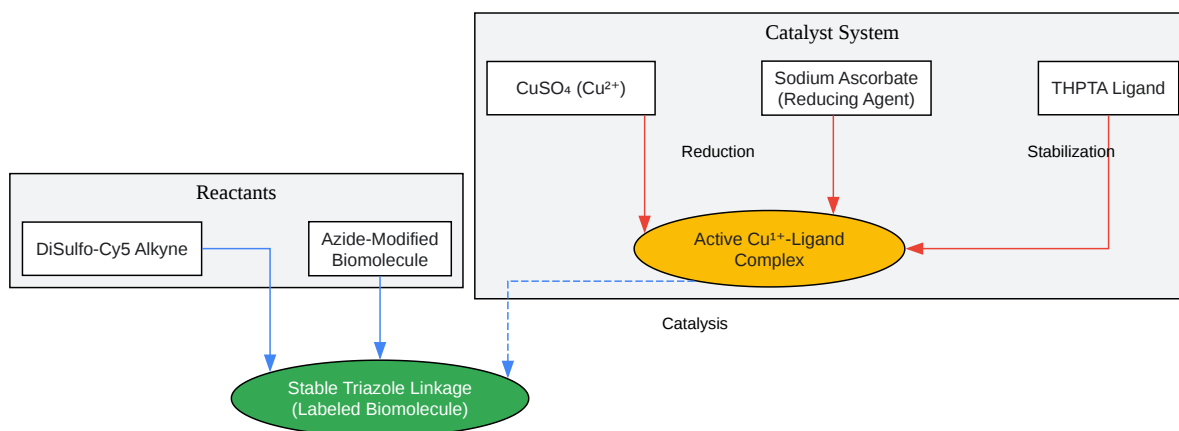
Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~646 - 649 nm	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Emission Maximum ( $\lambda_{em}$ )	~662 - 671 nm	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Molar Extinction Coefficient	~250,000 - 271,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[12]</a>
Fluorescence Quantum Yield	~0.2 - 0.28	<a href="#">[1]</a> <a href="#">[12]</a>
Molecular Weight	~701.8 g/mol (Sodium Salt)	<a href="#">[1]</a>
Solubility	Water, DMSO, DMF	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	Store at -20°C, protect from light. Desiccate.	<a href="#">[1]</a> <a href="#">[8]</a>

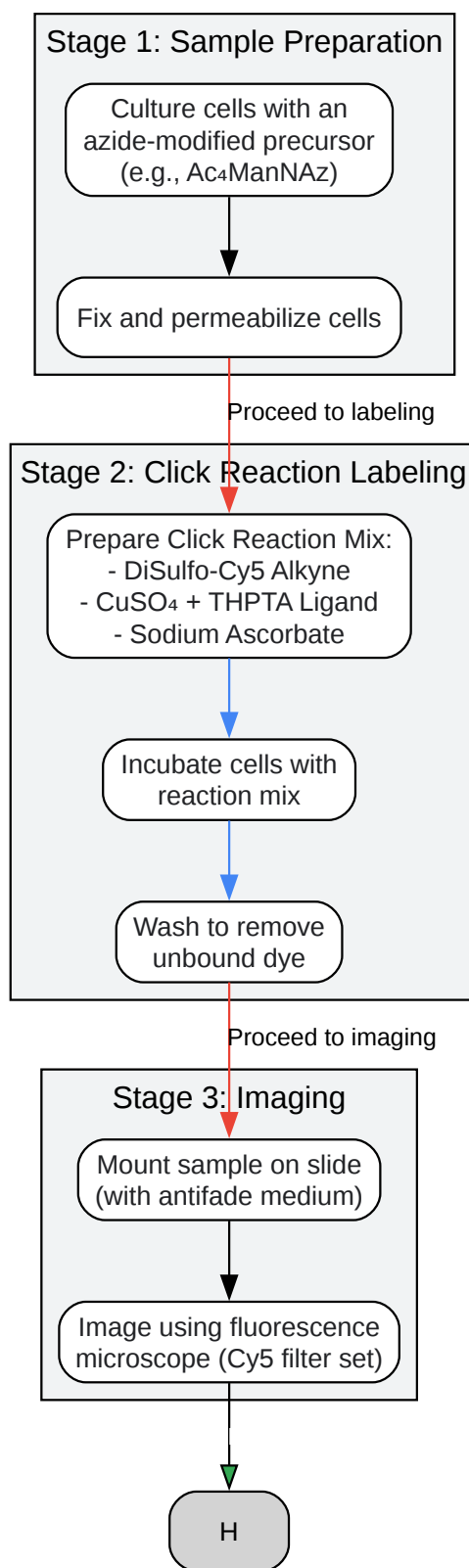
## Key Applications & Methodologies

The primary application of **DiSulfo-Cy5 alkyne** is its use in CuAAC click chemistry to label azide-functionalized targets for visualization.

### The Click Chemistry Reaction (CuAAC)

The CuAAC reaction forms a stable triazole linkage between the alkyne group on the DiSulfo-Cy5 dye and an azide group on the target molecule.[\[5\]](#) The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) source (e.g., CuSO<sub>4</sub>) using a reducing agent like sodium ascorbate.[\[6\]](#)[\[13\]](#) A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in biological applications to protect cells from copper toxicity and accelerate the reaction.[\[6\]](#)[\[14\]](#)





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